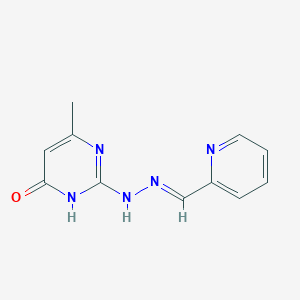![molecular formula C23H26N4O4S B11216341 N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B11216341.png)
N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a complex organic compound with the molecular formula C23H26N4O4S and a molecular weight of 454.545 g/mol This compound is known for its intricate structure, which includes a quinazolinone core fused with a dioxolo ring and a sulfanylidene group
Preparation Methods
The synthesis of N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide involves multiple steps. The synthetic route typically starts with the preparation of the quinazolinone core, followed by the introduction of the dioxolo ring and the sulfanylidene group. The final step involves the attachment of the N-ethylanilino propyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Scientific Research Applications
N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation. The quinazolinone core is essential for binding to the active site of the enzyme, while the dioxolo ring and sulfanylidene group enhance its binding affinity .
Comparison with Similar Compounds
N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide can be compared with other quinazolinone derivatives. Similar compounds include:
Gefitinib: A quinazolinone derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazolinone-based drug used for the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer. What sets this compound apart is its unique combination of the dioxolo ring and sulfanylidene group, which may offer enhanced binding properties and specificity.
Properties
Molecular Formula |
C23H26N4O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
InChI |
InChI=1S/C23H26N4O4S/c1-2-26(16-7-4-3-5-8-16)11-6-10-24-21(28)9-12-27-22(29)17-13-19-20(31-15-30-19)14-18(17)25-23(27)32/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3,(H,24,28)(H,25,32) |
InChI Key |
DDUPUJYUGGGCKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11216268.png)

![6-(2-methoxyphenyl)-5-(methylsulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B11216284.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B11216299.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11216303.png)
![7-(4-fluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11216309.png)

![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/structure/B11216340.png)

![3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide](/img/structure/B11216346.png)
![2-methyl-N-(4-methylphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B11216347.png)
![4-Isoxazolecarboxamide, 3-(2-chlorophenyl)-5-methyl-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11216350.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B11216353.png)
